Home > Products > Building Blocks P10837 > 3-(aminomethyl)-N-methylbenzenesulfonamide
3-(aminomethyl)-N-methylbenzenesulfonamide - 808761-43-5

3-(aminomethyl)-N-methylbenzenesulfonamide

Catalog Number: EVT-453696
CAS Number: 808761-43-5
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Allyl-N-benzyl-4-methylbenzenesulfonamide

Compound Description: N-Allyl-N-benzyl-4-methylbenzenesulfonamide is a substituted N-benzyl-4-methylbenzenesulfonamide synthesized through a two-step process involving the reaction of 4-methylbenzenesulfonyl chloride with a primary amine followed by benzylation []. The compound's crystal structure, revealing an orthorhombic Pna21 space group, was determined using single-crystal X-ray diffraction [].

N-[3-(Aminomethyl)benzyl]acetamidine (1400 W)

Compound Description: N-[3-(Aminomethyl)benzyl]acetamidine (1400 W) is a novel, highly selective inhibitor of inducible nitric oxide synthase (iNOS) []. Studies demonstrated its potential as an immunomodulatory agent, showing significant increases in IL-12 p40 secretion and decreases in TNF-α release in LPS and IFN-γ activated J774A.1 macrophages []. Additionally, 1400W effectively reduced inflammatory edema formation, neutrophil infiltration, and mucosal lesion size in a rat model of TNBS-induced acute colitis [].

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

Compound Description: DPC 423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa []. Its development stemmed from optimizing a series of isoxazoline and isoxazole inhibitors, leading to the identification of a novel pyrazole scaffold []. Notably, DPC 423 exhibits improved oral bioavailability and a favorable pharmacokinetic profile due to the replacement of a highly basic benzamidine P1 with a less basic benzylamine moiety []. Metabolic studies revealed several unique biotransformation pathways for DPC 423, including the formation of unusual glutamate conjugates, highlighting the role of gamma-glutamyltranspeptidase in benzylamine metabolism [].

N-(Pyridin-3-ylmethyl)acetamide (1), N-(pyridin-3-ylmethyl)propionamide (2), N-(pyridin-3-ylmethyl)pivalamide (3)

Compound Description: These compounds are a series of 3-aminomethyl-pyridine derivatives investigated for their interactions with peroxovanadium(V) complexes []. The research aimed to understand the substitution effects on reaction equilibrium using multinuclear magnetic resonance spectroscopy []. Results showed that the reactivity of these ligands with peroxovanadium(V) follows the order: N-(pyridin-3-ylmethyl)acetamide (1) ≈ N-(pyridin-3-ylmethyl)propionamide (2) > N-(pyridin-3-ylmethyl)pivalamide (3) [].

Overview

3-(aminomethyl)-N-methylbenzenesulfonamide, also known by its CAS number 808761-43-5, is a sulfonamide compound used primarily in medicinal chemistry as a building block for synthesizing various pharmaceuticals, particularly sulfonamide-based antibiotics. This compound has garnered attention for its biological activity and potential applications in enzyme inhibition and protein interaction studies.

Source and Classification

This compound is classified under sulfonamides, a group of compounds characterized by the presence of a sulfonamide functional group (-SO2NH2). It is sourced from various chemical databases, including PubChem and the Environmental Protection Agency's DSSTox database, which provide comprehensive chemical information and data on its properties and uses .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(aminomethyl)-N-methylbenzenesulfonamide typically involves several key steps:

  1. Nitration: The benzene ring undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
  2. Reduction: The nitro group is then reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
  3. Sulfonation: The amino group is subsequently sulfonated with chlorosulfonic acid to introduce the sulfonamide group.
  4. Methylation: Finally, the sulfonamide group is methylated using methyl iodide in the presence of a base such as sodium hydroxide.

In industrial applications, continuous flow reactors may be utilized to scale up production while optimizing reaction conditions to enhance yield and minimize by-products.

Molecular Structure Analysis

Structure and Data

The molecular formula for 3-(aminomethyl)-N-methylbenzenesulfonamide is C8H12N2O2S, with a molecular weight of 200.26 g/mol. The structure features a benzene ring substituted with an aminomethyl group and a methylsulfonamide group, which contributes to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

3-(aminomethyl)-N-methylbenzenesulfonamide participates in various chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
  • Reduction: Nitro groups can be reduced back to amino groups under specific conditions.
  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, including amines or thiols in the presence of bases.

Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas with palladium catalyst for reduction.

Mechanism of Action

The mechanism of action for 3-(aminomethyl)-N-methylbenzenesulfonamide primarily involves its role as an inhibitor of dihydropteroate synthase, an enzyme critical in bacterial folic acid synthesis. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), allowing it to competitively inhibit this enzyme, thereby disrupting folic acid production essential for bacterial growth and replication.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point is not explicitly stated in the sources but can be determined through experimental methods.

Chemical Properties

  • Solubility: Generally soluble in polar solvents due to the presence of amino and sulfonamide groups.
  • Stability: Stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data from various studies indicate that these properties contribute significantly to its utility in pharmaceutical applications .

Applications

3-(aminomethyl)-N-methylbenzenesulfonamide has several scientific applications:

  • Medicinal Chemistry: It serves as a precursor for synthesizing various antibiotics and other therapeutic agents.
  • Biological Research: Utilized as a probe in studies involving enzyme inhibition and protein interactions.
  • Industrial Chemistry: Employed in the synthesis of dyes, pigments, and other industrial chemicals due to its reactive functional groups .
Introduction to 3-(Aminomethyl)-N-Methylbenzenesulfonamide in Contemporary Research

Historical Context and Emergence in Sulfonamide-Based Drug Discovery

The discovery of sulfonamide antibiotics in the 1930s marked a revolutionary advance in chemotherapy, with Prontosil® becoming the first clinically effective antibacterial agent. This aryl-sulfonamide scaffold laid the foundation for decades of antimicrobial development. However, the rapid emergence of bacterial resistance to early sulfonamides, observed as early as the 1950s with Shigella strains, necessitated structural innovation [3]. Within this context, 3-(Aminomethyl)-N-methylbenzenesulfonamide (CAS: 808761-43-5) represents a modern evolution of the sulfonamide pharmacophore, designed to overcome limitations of earlier agents.

Contemporary medicinal chemistry strategies focused on rational modification of the core benzenesulfonamide structure. The introduction of an aminomethyl group at the meta-position and N-methylation of the sulfonamide nitrogen created a hybrid structure combining features of first-generation sulfonamides with novel physicochemical properties. This design aimed to enhance target binding affinity and modulate membrane permeability while countering common resistance mechanisms like altered dihydropteroate synthase (DHPS) binding sites. The compound emerged during a critical period of antibiotic innovation stagnation—while fluoroquinolones were the last broad-spectrum class introduced in the 1980s, few novel scaffolds have reached clinics since [3] [6]. Its development reflects targeted efforts to revitalize established antibiotic classes through strategic functionalization.

Table 1: Evolution of Sulfonamide-Based Therapeutics

GenerationTime PeriodKey Structural FeaturesLimitations Addressed
First (e.g., Prontosil®)1930sSimple aryl sulfonamideBroad-spectrum activity
Second1950-1970sHeterocyclic substitutionsPharmacokinetic optimization
Modern (e.g., 3-(Aminomethyl)-N-methylbenzenesulfonamide)Post-2000Aminomethyl + N-methyl synergyTarget affinity, resistance mitigation

Structural Uniqueness and Functional Group Synergy

The molecular architecture of 3-(Aminomethyl)-N-methylbenzenesulfonamide (C₈H₁₂N₂O₂S; MW 200.26 g/mol) integrates three strategically positioned functional groups that confer distinctive physicochemical and target-binding properties:

  • Sulfonamide Core (-SO₂NHCH₃): The N-methylated sulfonamide group reduces acidity compared to primary sulfonamides, enhancing membrane permeability and altering electronic distribution. Canonical SMILES notation (CNS(=O)(=O)C1=CC(CN)=CC=C1) reveals the planar benzene ring linkage, facilitating π-stacking interactions with biological targets [1].
  • Meta-Aminomethyl Moiety (-CH₂NH₂): Positioned ortho to the sulfonamide linkage, this flexible, basic group introduces molecular polarity and enables salt bridge formation with acidic residues in enzymatic pockets. Its protonation state at physiological pH influences water solubility and cellular uptake.
  • Electronic Synergy: Computational models (InChIKey: FMVLDCBNRZZNPH-UHFFFAOYSA-N) indicate intramolecular interactions where the electron-donating methyl group on nitrogen alters sulfonamide electrophilicity, while the aminomethyl group contributes to a dipole moment of approximately 4.2 Debye, impacting orientation within target binding sites [1] .

Structure-activity relationship (SAR) studies on analogous bis-aryl sulfonamides demonstrate that minor modifications disrupt bioactivity. For example, migration of methoxy groups or replacement of halogens with nitro groups abolishes immune-potentiating effects in adjuvant applications. This underscores the precision required in maintaining the compound’s functional group arrangement .

Table 2: Key Structural and Physicochemical Properties

PropertyValue/DescriptorBiological Implication
Molecular FormulaC₈H₁₂N₂O₂SBalanced hydrophobicity
IUPAC Name3-(aminomethyl)-N-methylbenzenesulfonamidePrecise substituent positions
Hydrogen Bond Donors2 (NH, NH₂)Target binding capacity
Hydrogen Bond Acceptors3 (SO₂, NH)Solubility and docking
Dipole Moment~4.2 Debye (calculated)Target orientation

Role in Addressing Antimicrobial Resistance and Targeted Therapies

Antimicrobial resistance (AMR) poses a catastrophic global threat, implicated in 4.95 million deaths annually and projected to cause 10 million yearly deaths by 2050. The six most resistant pathogens—including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus—account for 929,000 direct AMR-attributable deaths, many involving sulfonamide resistance mechanisms [6] [10]. Within this crisis, 3-(Aminomethyl)-N-methylbenzenesulfonamide embodies two strategic approaches to countering AMR:

  • Overcoming Classical Resistance: Traditional sulfonamide resistance arises from mutations in DHPS or para-aminobenzoic acid (PABA) overexpression. The meta-aminomethyl group’s spatial displacement from the PABA mimicry position may reduce dependency on classical binding modes. In vitro studies of analogous compounds show retained activity against strains expressing sul1 and sul2 resistance genes by exploiting auxiliary binding pockets [3] .
  • Adjuvant Applications: Beyond direct antibacterial action, sulfonamide derivatives potentiate immune responses against resistant pathogens. Research demonstrates that bis-aryl sulfonamides sustain NF-κB and ISRE activation in antigen-presenting cells when co-administered with toll-like receptor (TLR) agonists like monophosphoryl lipid A (MPLA). This "co-adjuvant" effect enhances antigen presentation—critical for vaccines targeting multidrug-resistant Streptococcus pneumoniae or Acinetobacter baumannii .
  • Targeted Therapeutic Design: The compound’s modular structure enables conjugation to antigens or probes. Rhodamine-tagged derivatives facilitate mechanistic studies of pathogen invasion, while biotin conjugates aid target identification. Such precision tools are vital for developing narrow-spectrum therapies that minimize resistance selection pressure .

Table 3: Resistance Mechanisms and Compound’s Strategic Countermeasures

Resistance MechanismPathogen ExampleCompound’s Countermeasure
Altered DHPS bindingMRSA, K. pneumoniaeSteric avoidance via aminomethyl positioning
Efflux pumpsP. aeruginosa, E. coliModerate log P (~1.2) reduces export
β-lactamase productionCRE EnterobacteralesNon-β-lactam structure
ImmunoevasionS. pneumoniaeImmune pathway activation (NF-κB/ISRE)

Properties

CAS Number

808761-43-5

Product Name

3-(aminomethyl)-N-methylbenzenesulfonamide

IUPAC Name

3-(aminomethyl)-N-methylbenzenesulfonamide

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,6,9H2,1H3

InChI Key

FMVLDCBNRZZNPH-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CC=CC(=C1)CN

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.